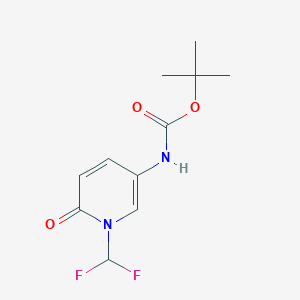
tert-Butyl (1-(difluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1-(difluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is characterized by the presence of a tert-butyl group, a difluoromethyl group, and a dihydropyridinyl moiety, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(difluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)carbamate typically involves the reaction of a suitable dihydropyridine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
Starting Material: 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine
Reagent: tert-butyl chloroformate
Base: Triethylamine
Solvent: Anhydrous dichloromethane
Reaction Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon)
The reaction proceeds via nucleophilic attack of the dihydropyridine nitrogen on the carbonyl carbon of tert-butyl chloroformate, followed by elimination of hydrochloric acid to form the desired carbamate product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-(difluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The carbamate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols. Substitution reactions can lead to the formation of new carbamate derivatives.
Scientific Research Applications
tert-Butyl (1-(difluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(difluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be introduced into a molecule to protect the amine functionality during synthetic transformations. The protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to regenerate the free amine.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
tert-Butyl (1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate: A compound with a methyl group instead of a difluoromethyl group.
tert-Butyl (1-(trifluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)carbamate: A compound with a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
tert-Butyl (1-(difluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)carbamate is unique due to the presence of the difluoromethyl group, which can impart distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of fluorinated organic compounds, which are important in medicinal chemistry and agrochemicals.
Properties
Molecular Formula |
C11H14F2N2O3 |
|---|---|
Molecular Weight |
260.24 g/mol |
IUPAC Name |
tert-butyl N-[1-(difluoromethyl)-6-oxopyridin-3-yl]carbamate |
InChI |
InChI=1S/C11H14F2N2O3/c1-11(2,3)18-10(17)14-7-4-5-8(16)15(6-7)9(12)13/h4-6,9H,1-3H3,(H,14,17) |
InChI Key |
WBYJWJPPKFKAKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN(C(=O)C=C1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















